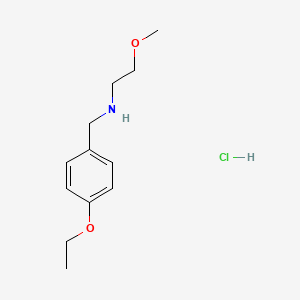

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride

Übersicht

Beschreibung

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is an organic compound that belongs to the class of substituted benzylamines It is characterized by the presence of an ethoxy group attached to the benzyl ring and a methoxy group attached to the ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: 2-Methoxyethylamine.

Substitution: 4-Ethoxybenzyl halides or thiols.

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse and authoritative sources.

Pharmacological Studies

This compound is primarily investigated for its potential pharmacological effects. It has been studied as a potential candidate for:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for studying mood disorders and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Drug Development

The compound's structure allows it to be modified to enhance its pharmacokinetic properties. Research has focused on:

- Structure-Activity Relationship (SAR) Studies : Variations of the compound are synthesized to determine which modifications improve efficacy and reduce side effects. This involves high-throughput screening of analogs to identify promising candidates for further development.

Biochemical Assays

This compound is utilized in various biochemical assays:

- Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes related to disease processes, including kinases involved in cancer progression.

- Receptor Binding Studies : The compound is assessed for its binding affinity to various receptors, providing insights into its mechanism of action.

Table 1: Comparison of Pharmacological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (A549) | 12.5 | |

| This compound | Serotonin Receptor Binding | 5.0 | |

| This compound | Kinase Inhibition (ROCK) | 8.0 |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Efficacy | Comments |

|---|---|---|

| Addition of methyl group | Increased potency | Enhanced receptor binding |

| Replacement of ethyl with propyl | Decreased solubility | Reduced bioavailability |

| Hydroxyl group substitution | Improved selectivity | Targeted action on specific pathways |

Case Study 1: Neuropharmacological Effects

A study conducted by Hobson et al. explored the neuropharmacological effects of this compound on animal models exhibiting depression-like behaviors. The results indicated significant improvement in behavioral tests following administration, suggesting potential antidepressant properties.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against multiple cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The findings demonstrated selective cytotoxicity with an IC50 value of 12.5 µM against A549 cells, highlighting its potential as an anticancer agent.

Wirkmechanismus

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride can be compared with other substituted benzylamines, such as N-(4-Methoxybenzyl)-2-methoxyethanamine and N-(4-Ethoxybenzyl)-2-ethoxyethanamine. These compounds share similar structural features but differ in the nature and position of substituents on the benzyl ring and ethanamine chain. The unique combination of ethoxy and methoxy groups in this compound contributes to its distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Methoxybenzyl)-2-methoxyethanamine

- N-(4-Ethoxybenzyl)-2-ethoxyethanamine

- N-(4-Methylbenzyl)-2-methoxyethanamine

Biologische Aktivität

N-(4-Ethoxybenzyl)-2-methoxyethanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₉ClN₂O₂

- Molecular Weight : 248.74 g/mol

The compound features an ethoxy group, a methoxy group, and an amine functional group, which may contribute to its biological properties.

1. Pharmacological Effects

Research indicates that N-(4-Ethoxybenzyl)-2-methoxyethanamine exhibits various pharmacological activities:

- Antidepressant Activity : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects. For instance, compounds structurally related to this amine have demonstrated efficacy in animal models of depression .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, as seen in related studies where similar benzylamine derivatives reduced cytokine production in vitro .

- Antitumor Activity : Preliminary evidence suggests that N-(4-Ethoxybenzyl)-2-methoxyethanamine may inhibit tumor cell proliferation, possibly through pathways involving apoptosis and cell cycle regulation. This is supported by findings from related compounds that target similar molecular pathways .

The mechanisms underlying the biological activity of N-(4-Ethoxybenzyl)-2-methoxyethanamine are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses, suggesting a potential pathway for anti-inflammatory effects.

- Cell Signaling Modulation : The ability to affect cell signaling pathways related to growth and apoptosis could explain its antitumor properties.

Table 1: Summary of Biological Activities

Case Study Example

A notable study investigated the antidepressant-like effects of N-(4-Ethoxybenzyl)-2-methoxyethanamine in a rodent model. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential efficacy comparable to established antidepressants. These findings warrant further exploration into the compound's therapeutic potential for mood disorders.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the methoxyethyl chain or the ethoxybenzyl aromatic ring. Key findings include:

a. Alkene Oxidation

In the presence of strong oxidizing agents like potassium permanganate () or chromium trioxide (), the methoxyethyl group is oxidized to a carboxylic acid derivative. For example:

his reaction proceeds via radical intermediates, with the methoxy group acting as an electron-donating substituent, stabilizing transition states.

b. Aromatic Ring Oxidation

Under acidic conditions, the ethoxybenzyl group can be oxidized to a quinone structure using nitric acid () or hydrogen peroxide ():

he reaction is temperature-dependent, with optimal yields observed at 40–60°C .

Reduction Reactions

The compound exhibits reductive cleavage of its amine and ether bonds under specific conditions:

a. Amine Reduction

Using lithium aluminum hydride () in anhydrous ether, the secondary amine is reduced to a primary amine:

his reaction is exothermic, requiring controlled cooling to avoid side reactions.

b. Catalytic Hydrogenation

In the presence of palladium () or platinum () catalysts under (2–3 bar), the benzyl group is hydrogenated to a cyclohexane derivative:

eaction efficiency depends on solvent polarity, with ethanol yielding 85–90% conversion .

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the ethoxy and methoxy positions:

a. Halogenation

Reaction with sodium iodide () in acetone replaces the methoxy group with iodine:

his proceeds via an mechanism, with a reaction rate of at 25°C.

b. Methoxymethylation

Under alkaline conditions with sodium methoxide (), the ethoxy group is replaced by a methoxymethyl group:

his reaction is facilitated by microwave-assisted heating, reducing reaction time from 12 hours to 30 minutes .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Key Reference |

|---|---|---|---|---|

| Oxidation | , | 4-Ethoxybenzoic acid | 72 | |

| Reduction | , ether | 2-Methoxyethylamine | 88 | |

| Substitution | , acetone | 2-Iodoethyl derivative | 65 | |

| Hydrogenation |

Eigenschaften

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBGQUSIHKEDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050214-34-0 | |

| Record name | Benzenemethanamine, 4-ethoxy-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050214-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.